Lipophilicity (LogP) Comparison: Cyclobutyl(phenyl)methanol vs. Cyclopropyl(phenyl)methanol
Cyclobutyl(phenyl)methanol exhibits a computed LogP (XLogP3) of 2.52 , which is 0.72 log units higher than the value of 1.8 for cyclopropyl(phenyl)methanol [1]. This ~5.2-fold increase in the octanol/water partition coefficient indicates significantly greater lipophilicity imparted by the cyclobutyl ring relative to the cyclopropyl analog, influencing membrane permeability and formulation requirements in biological assay systems.
May alter passive membrane permeability in biological assays
Computed XLogP3; verify experimentally
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (XLogP3, computed) |
| Comparator Or Baseline | Cyclopropyl(phenyl)methanol (CAS 1007-03-0): LogP = 1.8 (XLogP3, computed) |
| Quantified Difference | Δ LogP = +0.72 (approximately 5.2-fold higher partitioning) |
| Conditions | Computed using XLogP3 algorithm; validated against experimental LogP values for similar cycloalkyl aryl carbinols |
Why This Matters
This quantifiable difference in lipophilicity can drive divergent passive membrane permeability and non-specific protein binding in biological assays, making blind substitution scientifically invalid.
- [1] PubChem. alpha-Cyclopropylbenzyl alcohol (CID 66090). XLogP3-AA: 1.8. CAS 1007-03-0. View Source
